2'-Hydroxymatteucinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

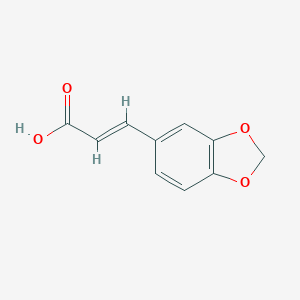

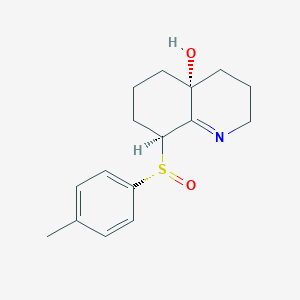

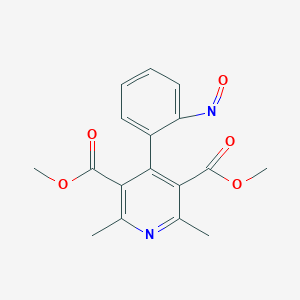

2’-Hydroxymatteucinol is a new C-Methyl Flavanone derivative that has been isolated from Matteccia orientalis . It has been found to have potent hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats .

Synthesis Analysis

The compound was isolated from the CHCl3 extract of Matteccia orientalis . The extract showed very strong hypoglycemic activity in STZ-induced diabetic rats . Along with 2’-Hydroxymatteucinol, two other known compounds, demethoxymatteucinol and matteucinol, were also isolated .Molecular Structure Analysis

The structures of these isolated compounds were elucidated by spectroscopic methods . The molecular formula of 2’-Hydroxymatteucinol is C18H18O6 .Applications De Recherche Scientifique

RNA Structure Analysis

2'-Hydroxymatteucinol and its derivatives are used in RNA structure analysis. The reactivity of RNA ribose hydroxyl is sensitive to local nucleotide flexibility, as shown in the study "RNA structure analysis at single nucleotide resolution by selective 2'-hydroxyl acylation and primer extension (SHAPE)" (Merino et al., 2005). This approach allows for monitoring RNA structure comprehensively at single nucleotide resolution, which is crucial for understanding RNA's role in various biological processes.

Metabolomics Research

2'-Hydroxymatteucinol analogs play a role in metabolomics, specifically in understanding metabolic disorders. The study "Arabinoxylan Attenuates Type 2 Diabetes by Improvement of Carbohydrate, Lipid, and Amino Acid Metabolism" demonstrates how derivatives of 2'-Hydroxymatteucinol can be used to study metabolic changes in diseases like type 2 diabetes (Nie et al., 2018).

Proteomics

In proteomics, 2'-Hydroxymatteucinol derivatives are used to identify post-translational modifications, as highlighted in the study "2-hydr_Ensemble: Lysine 2-hydroxyisobutyrylation identification with ensemble method" (Bao et al., 2021). This research helps in understanding diseases and aids in drug development.

Biomedical Materials

The compound's derivatives are also significant in the synthesis of biomedical materials, like hydroxyapatite for bone repair and drug delivery, as reviewed in "Substituted hydroxyapatites for biomedical applications: A review" (Šupová, 2015).

Understanding Drug Mechanisms

In understanding the mechanisms of drugs like hydroxyurea in treating diseases, 2'-Hydroxymatteucinol derivatives are vital. The paper "The Cell Killing Mechanisms of Hydroxyurea" explores this aspect (Singh & Xu, 2016).

Enzyme Studies

Studies like "2-Oxoglutarate-Dependent Oxygenases" utilize these derivatives to understand enzyme functions and their roles in various biological processes, including disease mechanisms (Islam et al., 2018).

Genetic Research

2'-Hydroxymatteucinol derivatives are used in genetic research, as seen in the study "A gene encoding a putative FAD-dependent L-2-hydroxyglutarate dehydrogenase is mutated in L-2-hydroxyglutaric aciduria" (Rzem et al., 2004). This research is crucial for understanding genetic disorders.

Bioactivity Analysis

The compound's derivatives are also essential in analyzing bioactivities, as shown in the study "Characterization of Bioactivities and Biosynthesis of Angucycline/Angucyclinone Derivatives" (Zhu et al., 2021), which focuses on bioactive compounds' synthesis and potential applications.

Cancer Research

In cancer research, derivatives of 2'-Hydroxymatteucinol are used to understand and develop antitumor drugs, as illustrated in "Hydroxyurea and hydroxamic acid derivatives as antitumor drugs" (Šaban & Bujak, 2009).

Biomedical Imaging

The use of doped hydroxyapatite in biomedical imaging is explored in "Luminescent Hydroxyapatite Doped with Rare Earth Elements for Biomedical Applications" (Neacşu et al., 2019).

Tissue Engineering

Lastly, its derivatives are significant in tissue engineering, as seen in "Tuned Hydroxyapatite Materials for Biomedical Applications" (Vieira et al., 2017).

Propriétés

Numéro CAS |

154320-34-0 |

|---|---|

Nom du produit |

2'-Hydroxymatteucinol |

Formule moléculaire |

C18H18O6 |

Poids moléculaire |

330.3 g/mol |

Nom IUPAC |

(2S)-5,7-dihydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H18O6/c1-8-16(21)9(2)18-15(17(8)22)13(20)7-14(24-18)11-5-4-10(23-3)6-12(11)19/h4-6,14,19,21-22H,7H2,1-3H3/t14-/m0/s1 |

Clé InChI |

HQZOFVWMNZVZIG-AWEZNQCLSA-N |

SMILES isomérique |

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)OC)O)C)O |

SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)OC)O)C)O |

SMILES canonique |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)OC)O)C)O |

Autres numéros CAS |

154320-34-0 |

Synonymes |

2'-hydroxymatteucinol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

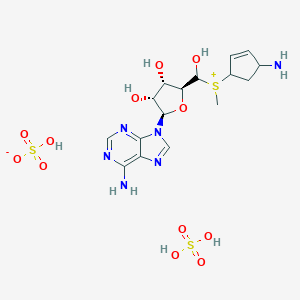

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)

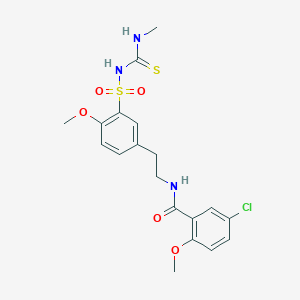

![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)

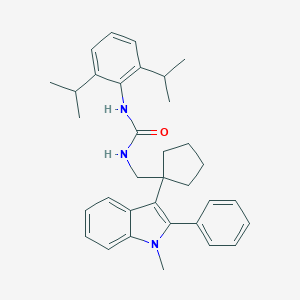

![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)